2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 652971-53-4
VCID: VC16806371
InChI: InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid

CAS No.: 652971-53-4

Cat. No.: VC16806371

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid - 652971-53-4

Specification

CAS No. 652971-53-4
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid
Standard InChI InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)
Standard InChI Key RNWPKNSIBDBBRU-UHFFFAOYSA-N
Canonical SMILES CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.28 g/mol . Its IUPAC name is 4-[(E)-2-(1-phenylethylidene)hydrazinyl]benzoic acid, reflecting the (E)-configuration of the hydrazone group (Figure 1) . Key physicochemical parameters include:

PropertyValueSource
Exact Mass254.106 Da
LogP (Partition Coeff.)3.29
Topological Polar SA61.7 Ų
HS Code2928000090

The hydrazone moiety (–NH–N=C–) and carboxylic acid group (–COOH) facilitate hydrogen bonding and coordination chemistry, making the compound suitable for metal complexation .

Synthesis and Derivative Formation

Primary Synthesis Route

A patent by Kissei Pharmaceutical Co. (EP1932833 A1) outlines the synthesis of 4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid via condensation of 4-hydrazinylbenzoic acid with acetophenone under acidic conditions . The reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by dehydration to form the hydrazone .

Metal Complex Derivatives

Transition metal complexes of related hydrazones exhibit enhanced bioactivity. For example:

  • Manganese(II) and nickel(II) complexes of analogous hydrazones demonstrate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Copper(II) derivatives act as antioxidants, scavenging DPPH radicals with IC₅₀ values < 20 µM .

These complexes form octahedral geometries, with the hydrazone acting as a bidentate ligand through the imine nitrogen and carboxylate oxygen .

Physicochemical Properties and Stability

Solubility and Crystallography

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Single-crystal X-ray studies of structurally similar hydrazones reveal planar configurations stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .

Thermal Behavior

While melting and boiling points are unspecified in available literature, thermogravimetric analysis (TGA) of related hydrazones shows decomposition onset temperatures > 200°C, indicative of moderate thermal stability .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Its carboxyl group enables esterification or amidation to produce prodrugs with improved bioavailability .

Materials Science

Incorporation into polymers enhances UV absorption and mechanical strength. Blends with polyvinyl alcohol (PVA) exhibit:

  • 90% UV-B blocking efficiency .

  • Tensile strength improvements of 40% compared to pure PVA .

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